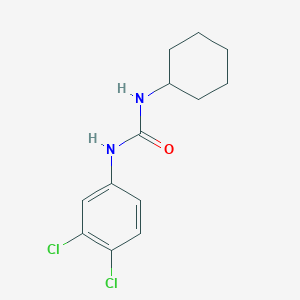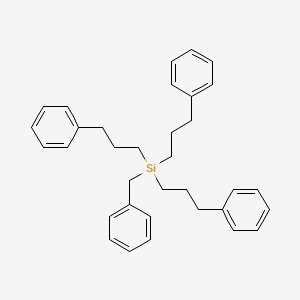
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a nitro group
准备方法
The synthesis of 1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 2,6-dimethylaniline with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea can be compared with other urea derivatives such as:
1-(2,6-Dimethylphenyl)-3-phenylurea: Lacks the nitro group, leading to different chemical properties.
1-(3-Nitrophenyl)-3-phenylurea: Lacks the dimethyl groups, affecting its reactivity and interactions. The presence of both dimethyl and nitro groups in this compound makes it unique and provides it with distinct chemical and biological properties.
属性
CAS 编号 |
108717-63-1 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
1-(2,6-dimethylphenyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C15H15N3O3/c1-10-5-3-6-11(2)14(10)17-15(19)16-12-7-4-8-13(9-12)18(20)21/h3-9H,1-2H3,(H2,16,17,19) |
InChI 键 |
TXBMSMSCAVRZRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


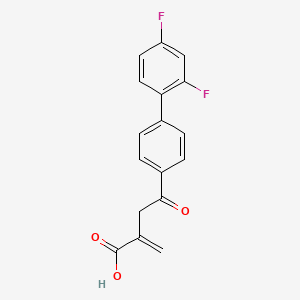
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
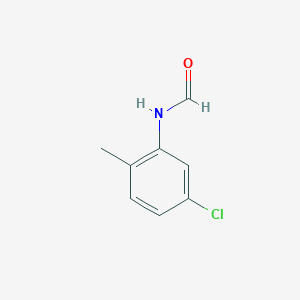

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
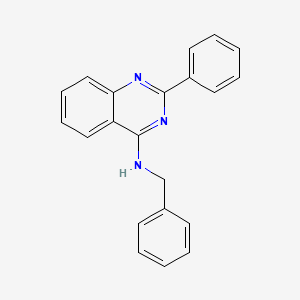
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
